Human 5-Lipoxygenase Inhibition Potency: Quantitative Comparison with NDGA Baseline
The target compound exhibits an IC50 >100,000 nM against recombinant human 5-lipoxygenase (5-LOX), as measured by oxygen consumption using arachidonic acid as substrate in a polarigraphic assay [1]. In contrast, the established 5-LOX inhibitor nordihydroguaiaretic acid (NDGA) demonstrates an IC50 of 200 nM under comparable conditions, representing an approximately 500-fold difference in potency . This quantitative gap indicates that the target compound should not be considered a high-potency 5-LOX inhibitor for applications requiring robust enzyme blockade, thereby differentiating it from NDGA-based chemical probes.
| Evidence Dimension | Inhibitory potency (IC50) against human 5-lipoxygenase |
|---|---|
| Target Compound Data | IC50 >100,000 nM |
| Comparator Or Baseline | NDGA (nordihydroguaiaretic acid): IC50 = 200 nM |
| Quantified Difference | Target compound is >500-fold less potent than NDGA |
| Conditions | Recombinant human 5-LOX; polarigraphic method with Clark oxygen electrode; arachidonic acid substrate |
Why This Matters
This potency differential informs procurement decisions where a weaker 5-LOX inhibitor is required to avoid complete pathway suppression, such as in studies of partial enzyme inhibition or when evaluating substrate-dependent activation.
- [1] BindingDB Entry BDBM50359862 (CHEMBL1929087): IC50 >100,000 nM against human 5-LOX. University of Hyderabad, curated by ChEMBL. View Source
